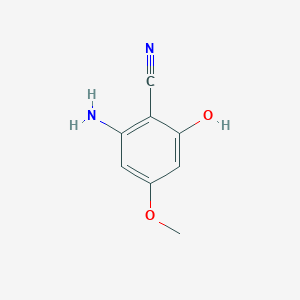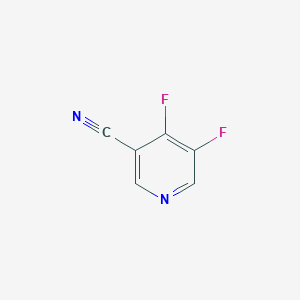
4,5-Difluoronicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoronicotinonitrile is an organic compound with the molecular formula C6H2F2N2 It is a derivative of nicotinonitrile, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Difluoronicotinonitrile can be synthesized through various methods. One common approach involves the fluorination of 4,5-dichloronicotinonitrile using potassium fluoride as a fluorinating agent. The reaction is typically carried out in the presence of a phase transfer catalyst, such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride, under mild conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the fluorination process. The use of recyclable solvents and catalysts further enhances the sustainability and cost-effectiveness of the production method .
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for nitriles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinonitrile derivatives, while reduction can produce primary amines .
Scientific Research Applications
4,5-Difluoronicotinonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluoronicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4,6-Difluoronicotinonitrile: Another fluorinated derivative of nicotinonitrile with fluorine atoms at the 4 and 6 positions.
2,4-Difluoronicotinonitrile: A compound with fluorine atoms at the 2 and 4 positions.
Uniqueness: 4,5-Difluoronicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C6H2F2N2 |
|---|---|
Molecular Weight |
140.09 g/mol |
IUPAC Name |
4,5-difluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2F2N2/c7-5-3-10-2-4(1-9)6(5)8/h2-3H |
InChI Key |
XHEUATFQXCSFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


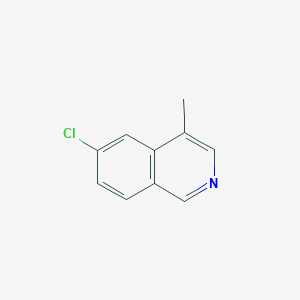
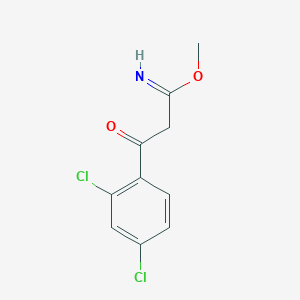
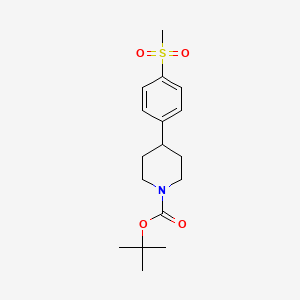
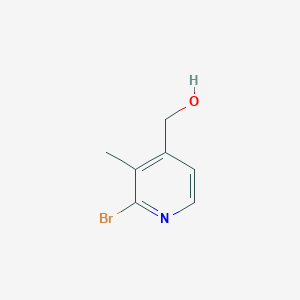
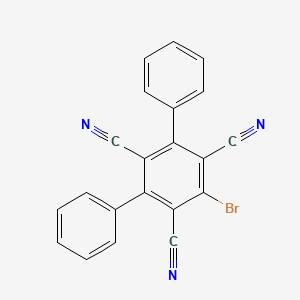
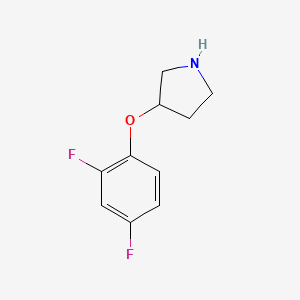
![11-Bromo-7,7-dimethyl-7H-benzo[c]fluorene](/img/structure/B15222767.png)
![N-Methyl-1-(2-phenylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B15222772.png)

![2-Bromo-8-(3-chloro-5-fluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[5,1-c][1,4]oxazine](/img/structure/B15222787.png)
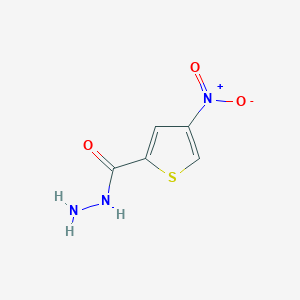
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
![tert-Butyl 3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate](/img/structure/B15222829.png)
